6a-Naltrexol - 20410-98-4

6a-Naltrexol

Catalog Number: EVT-383094
CAS Number: 20410-98-4
Molecular Formula: C20H25NO4
Molecular Weight: 343.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6β-Naltrexol is a compound of significant interest in the field of medical research due to its role as the primary metabolite of naltrexone and its unique pharmacological properties. As an opioid antagonist, it has been studied for its potential applications in treating opioid-induced side effects, alcohol dependence, and as a component in drug abuse therapy. This comprehensive analysis will delve into the mechanism of action of 6β-Naltrexol and its various applications across different fields, as elucidated by the current body of research.

Synthesis Analysis

The synthesis of 6α-Naltrexol primarily involves the metabolic reduction of naltrexone in biological systems. [, ] In vitro studies demonstrate that hepatic enzymes, specifically those found in the cytosolic fraction of guinea pig liver, catalyze the reduction of naltrexone to both 6α-Naltrexol and its diastereomer, 6β-Naltrexol. [] Notably, the ratio of 6α-Naltrexol to 6β-Naltrexol formed varies depending on the species and the substrate concentration. []

Molecular Structure Analysis

6α-Naltrexol shares a similar molecular structure with naltrexone, consisting of a morphinan skeleton with specific substitutions. Key structural differences lie in the stereochemistry at the C-6 position, where 6α-Naltrexol has an axial hydroxyl group compared to the equatorial hydroxyl group in 6β-Naltrexol. [] This difference in stereochemistry significantly influences the binding affinity and pharmacological activity of these two diastereomers.

Applications in Various Fields

Opioid-Induced Constipation

6β-Naltrexol has shown clinical potential in the therapy of peripheral opioid effects such as opioid-induced constipation. In a study involving healthy, opioid-naïve male volunteers, 6β-Naltrexol potently blocked morphine-induced slowing of gastrointestinal transit, suggesting its utility in managing opioid-induced constipation1.

Alcohol Dependence

Research in rats has indicated that 6β-Naltrexol can significantly reduce alcohol consumption in a dose-dependent manner, suggesting a potential clinical use for the compound in recovering alcoholics29. This is supported by further studies comparing the effects of 6β-Naltrexol and naltrexone on ethanol consumption, where both compounds were found to reduce ethanol intake5.

Opioid Abuse Treatment

6β-Naltrexol has been characterized in vivo as having less inverse agonist activity compared with naltrexone and naloxone in opioid-dependent mice, which may be beneficial in treating opioid overdose and addiction due to a reduction of withdrawal effects3. Additionally, its differential potencies in vivo compared to naltrexone in monkeys suggest that it may play a minimal role in the therapeutic or antagonist effects of naltrexone in primates7.

Transdermal Drug Delivery

A study on the percutaneous absorption of a transdermal codrug of 6β-Naltrexol linked to hydroxybupropion in hairless guinea pigs has shown that this codrug may be useful in the simultaneous treatment of alcohol dependence and tobacco addiction. The codrug traversed the skin at a faster rate than 6β-Naltrexol alone, and it was well-tolerated with no skin sensitizing potential4.

Selective Opioid Receptor Antagonism

6β-Naltrexol has been found to preferentially antagonize opioid effects on gastrointestinal transit compared to antinociception in mice, indicating an intermediate selectivity for peripheral versus central opioid receptors. This selectivity, along with a long duration of action and neutral antagonist qualities in opioid-exposed systems, renders it a promising drug candidate for co-formulation with opioid analgesics to reduce peripheral opioid side effects and limit abuse potential6.

Mechanism of Action

6β-Naltrexol acts as a neutral antagonist with peripheral selectivity, meaning it can selectively inhibit opioid effects without significantly affecting the central nervous system (CNS) at certain doses. This is particularly evident in its ability to block morphine-induced slowing of gastrointestinal transit without impacting morphine-induced analgesia or pupil constriction1. It has been shown to be equipotent to naloxone and less potent than naltrexone in blocking morphine-induced antinociception and locomotor activity, indicating its ability to enter the CNS3. However, it precipitates only minimal withdrawal at high doses in opioid-dependent systems, which may offer advantages in treating opioid overdose and addiction due to reduced withdrawal effects3. In vitro studies have also demonstrated that 6β-Naltrexol has a higher potency in the guinea pig ileum compared to naloxone and naltrexone, although it is less potent in vivo after an acute dose8.

Properties

CAS Number

20410-98-4

Product Name

6a-Naltrexol

IUPAC Name

(4R,4aS,7S,7aR,12bS)-3-(cyclopropylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol

Molecular Formula

C20H25NO4

Molecular Weight

343.4 g/mol

InChI

InChI=1S/C20H25NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,14-15,18,22-24H,1-2,5-10H2/t14-,15+,18-,19-,20+/m0/s1

InChI Key

JLVNEHKORQFVQJ-SBCNTATESA-N

SMILES

C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)O

Synonyms

6 alpha-hydroxynaltrexone
6 alpha-naltrexol
6 beta-hydroxynaltrexone
6 beta-hydroxynaltrexone, hydrochloride
6 beta-naltrexol
6,beta-naltrexol
6alpha-hydroxynaltrexone
beta-naltrexol
N-cyclopropylmethyl-7,8-dihydro-14-hydroxynorisomorphine
naltrexol

Canonical SMILES

C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)O

Isomeric SMILES

C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3CC6CC6)[C@H]([C@@H]1O)OC5=C(C=C4)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.